molecular formula C20H20N2O3 B2530285 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide

3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2530285
M. Wt: 336.4 g/mol
InChI Key: NRHMWNNKJMFOTL-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, this compound may interact with other biomolecules, such as nuclear receptors and transcription factors, modulating their activity and influencing gene expression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound can modulate cellular metabolism by affecting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to COX-2 results in the inhibition of the enzyme’s catalytic activity, reducing the production of inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and nuclear receptors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to the compound can lead to the gradual degradation of its active form, potentially reducing its efficacy. Long-term studies in vitro and in vivo have also indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and sustained induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced. These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and transferases, which facilitate conjugation reactions. These metabolic processes result in the formation of various metabolites, some of which retain biological activity, while others are inactive and excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific tissues . Additionally, binding proteins such as serum albumin can influence the distribution of the compound within the body, affecting its bioavailability and therapeutic efficacy. The localization and accumulation of this compound in target tissues are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, the presence of nuclear localization signals (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can facilitate the localization of the compound to mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells .

Properties

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-20(2,3)13-10-8-12(9-11-13)19(24)22-16-14-6-4-5-7-15(14)25-17(16)18(21)23/h4-11H,1-3H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHMWNNKJMFOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.